2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Overview
Description
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is a complex organic compound with the molecular formula C21H30N2O4 and a molecular weight of 374.47 g/mol This compound is characterized by its spirocyclic structure, which includes a diazaspiro octane core with tert-butyl, ethyl, and benzyl substituents
Preparation Methods
The synthesis of 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3One common synthetic route involves the reaction of appropriate amines with di-tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by cyclization and subsequent deprotection steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Mechanism of Action
The mechanism of action of 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate include:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares the spirocyclic core but lacks the benzyl and ethyl substituents, making it less complex and potentially less specific in its interactions.
Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has a similar tert-butyl group but differs significantly in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of substituents and spirocyclic core, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 7-benzyl-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUDCLUSLCNCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.